molecular formula C6H6ClN3O2 B11908120 2-((4-Chloropyrimidin-2-yl)amino)acetic acid

2-((4-Chloropyrimidin-2-yl)amino)acetic acid

Cat. No.: B11908120
M. Wt: 187.58 g/mol
InChI Key: AGAPHOGSOSXFQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloropyrimidin-2-yl)amino)acetic acid typically involves the reaction of 4-chloropyrimidine with glycine under specific conditions. One common method includes the use of a palladium-catalyzed cyanation reaction with zinc (II) cyanide . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloropyrimidin-2-yl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-((4-Chloropyrimidin-2-yl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((4-Chloropyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chloropyrimidin-2-yl)amino)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

2-[(4-chloropyrimidin-2-yl)amino]acetic acid

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-8-6(10-4)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10)

InChI Key

AGAPHOGSOSXFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)NCC(=O)O

Origin of Product

United States

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